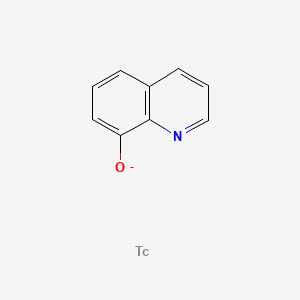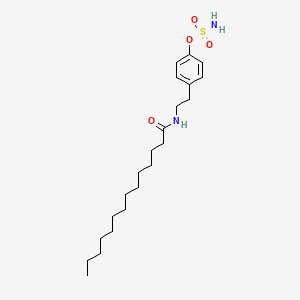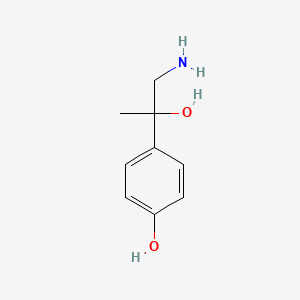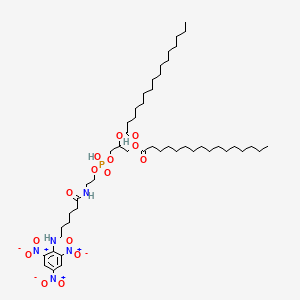![molecular formula C23H19N3O4S B1228373 N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antitumor Effects
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide, a quinoline 3-carboxamide, has shown promising antitumor effects in studies. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against Dunning R-3327 rat prostatic cancers. The study revealed that linomide exhibited a reproducible antitumor effect across all tested prostatic cancers, irrespective of their growth rates or other characteristics. It induced a cytotoxic response in prostatic cancer cells, leading to the retardation of growth rate in both primary prostatic cancers and metastatic lesions. This effect was only observed in vivo and required continuous treatment, suggesting a potential role in cancer therapy (Ichikawa et al., 1992).
Metabolic Profiling
The compound is also subject to extensive metabolic processing. For instance, the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) showed extensive metabolism with several identified metabolites in nonhuman primates. This extensive metabolism included cytochrome P450-mediated ring oxidation and subsequent transformations like conjugation to sulfate or beta-glucuronic acid. These metabolic pathways are crucial in understanding the compound's bioactivity and potential toxicological impacts (Snyderwine et al., 1992).
Neurotropic and Psychotropic Profiling
Quinoline derivatives have been explored for their neurotropic and psychotropic properties. Research involving novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones showed specific sedative effects and considerable anti-amnesic activity, indicating potential applications in the treatment of various neurological and psychological disorders (Podolsky et al., 2017).
Hypoglycemic and Hypolipidemic Activities
Studies have also investigated the hypoglycemic and hypolipidemic activities of quinoline derivatives, indicating their potential in managing conditions like diabetes. For instance, modifications to the lipophilic side chain of Glibenclamide, a known hypoglycemic drug, have shown to possibly increase the drug's receptor affinity or half-life, thereby enhancing its anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).
Eigenschaften
Produktname |
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide |
|---|---|
Molekularformel |
C23H19N3O4S |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27) |
InChI-Schlüssel |
QEXWIBSUYZXMOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
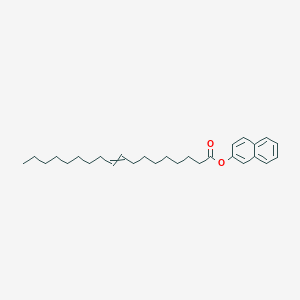
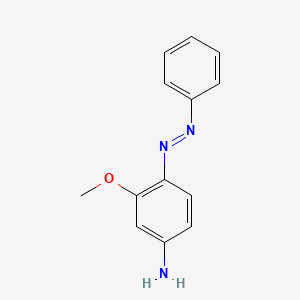
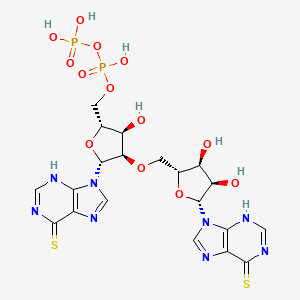
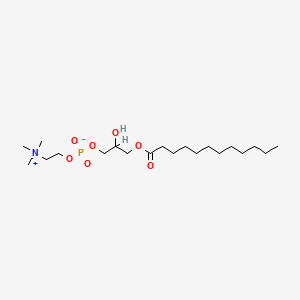
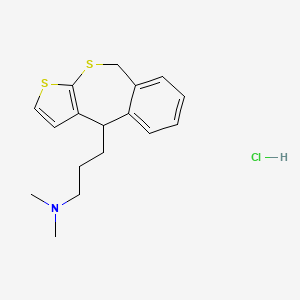
![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
